1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine

CDK2 Kinase Inhibition Pyrazole Scaffold

Procuring pyrazole-3,4-diamine scaffolds without the trifluoroethyl group introduces SAR ambiguity and risks potency loss in kinase programs. This compound solves that by providing a validated starting point for CDK2 inhibitor discovery. - Documented CDK2 IC₅₀ of 487 nM with a >22.8-fold hERG selectivity window, enabling immediate SAR expansion without de novo counter-screening. - The electron-withdrawing -CH₂CF₃ group uniquely modulates amine nucleophilicity and pyrazole basicity, providing a distinct physicochemical profile compared to methyl or phenyl analogs. Supplied as the dihydrochloride salt for enhanced solubility and handling stability.

Molecular Formula C5H7F3N4
Molecular Weight 180.13 g/mol
Cat. No. B8023312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
Molecular FormulaC5H7F3N4
Molecular Weight180.13 g/mol
Structural Identifiers
SMILESC1=C(C(=NN1CC(F)(F)F)N)N
InChIInChI=1S/C5H7F3N4/c6-5(7,8)2-12-1-3(9)4(10)11-12/h1H,2,9H2,(H2,10,11)
InChIKeyRRWZEZGPZSDOJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine: Chemical Profile & Use Classification


1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine (CAS 1431963-22-2) is a fluorinated heterocyclic building block comprising a pyrazole core substituted with a 2,2,2-trifluoroethyl group at N1 and two primary amine groups at C3 and C4 [1]. The compound is most commonly procured as the dihydrochloride salt (CAS not unified across vendors; molecular weight 253.05 g/mol as the bis-HCl salt) for enhanced aqueous solubility and handling stability . As a pyrazole-3,4-diamine scaffold with a strongly electron-withdrawing trifluoroethyl substituent, it functions primarily as a synthetic intermediate or fragment for the construction of kinase-targeting small molecules, particularly those aimed at the CDK2 ATP-binding pocket [2]. The compound is offered by multiple screening-compound vendors at typical purities of ≥95% for research-use-only applications .

Why In-Class Analogs Cannot Replace 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine


In silico similarity searches or simple core-matching frequently suggest in-class substitutions such as 1-methyl-1H-pyrazole-3,4-diamine (CAS 131311-54-1) or 1-phenyl-1H-pyrazole-3,4-diamine as direct replacements. However, these alternatives fail to replicate the target compound's unique electronic profile and target engagement properties. The 2,2,2-trifluoroethyl (-CH₂CF₃) substituent is a strongly electron-withdrawing motif that markedly reduces the basicity of the adjacent pyrazole nitrogen and alters the vector and dipole of the heterocycle relative to methyl or phenyl congeners [1]. These electronic perturbations translate into measurable differences in biochemical potency. Furthermore, procurement of in-class diamine analogs without the trifluoroethyl group introduces significant ambiguity in downstream structure-activity relationship (SAR) analysis, as the amine groups at C3 and C4 exhibit altered nucleophilicity and hydrogen-bonding capacity [2]. Substitution therefore risks invalidating established SAR hypotheses, compromising potency, and requiring extensive re-optimization cycles.

Differentiation Evidence: 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine vs Analogs


CDK2/Cyclin E Inhibition Potency

In a direct biochemical head-to-head comparison using the same assay format (inhibition of CDK2/Cyclin E expressed in baculoviral-infected insect Sf9 cells, with histone H1 substrate in presence of [γ-³³P]-ATP), 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine exhibits an IC₅₀ of 487 nM [1]. This potency is within 1.4-fold of the established CDK inhibitor roscovitine (IC₅₀ = 700 nM, measured under comparable biochemical conditions) and significantly stronger than the structurally related 5-methyl-N3-phenyl-1H-pyrazole-3,4-diamine analog, which shows an IC₅₀ of 10,000 nM (10 μM) against CDK2-cyclin A interaction [1][2]. The 487 nM value positions the compound as a moderately potent starting point for fragment-based or scaffold-hopping CDK2 inhibitor campaigns, contrasting with clinical candidates like dinaciclib (IC₅₀ = 1 nM) which represent fully optimized lead compounds [3].

CDK2 Kinase Inhibition Pyrazole Scaffold

hERG Selectivity vs CDK2 Potency

A critical procurement consideration for kinase inhibitor fragments is the separation between primary target potency and cardiac ion channel (hERG) liability. 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine demonstrates an hERG channel IC₅₀ > 11,100 nM, yielding a hERG/CDK2 selectivity index of >22.8-fold [1][2]. In contrast, the structurally related 5-methyl-N3-phenyl-1H-pyrazole-3,4-diamine analog exhibits a CDK2 IC₅₀ of 10,000 nM [2], meaning the target compound achieves both 20-fold stronger target engagement and a wider safety margin relative to hERG. This selectivity window is particularly meaningful when benchmarking against literature data for fluorinated pyrazole-containing PI3Kδ inhibitors, where replacement of a polar pyrazole with a chloro or trifluoromethyl group reduced hERG PC activity while maintaining potency in CD69 hWB assays [3].

hERG Cardiotoxicity Selectivity Profile

Trifluoroethyl Substitution: Basicity and Lipophilicity Effects

The 2,2,2-trifluoroethyl (-CH₂CF₃) group is a strongly electron-withdrawing substituent that reduces the pKa of the adjacent pyrazole nitrogen relative to 1-methyl-1H-pyrazole-3,4-diamine (CAS 131311-54-1) and 1-phenyl-1H-pyrazole-3,4-diamine analogs [1][2]. This electronic modulation alters hydrogen-bond acceptor capacity at the N2 position and influences the orientation of the C3 and C4 amine groups. Concomitantly, the -CH₂CF₃ group increases lipophilicity (estimated LogP contribution ~ +0.5 to +0.8 relative to -CH₃), which impacts passive membrane permeability in cellular assays [3]. In kinase inhibitor design, such fluorinated alkyl motifs are established to improve metabolic stability by blocking oxidative metabolism at benzylic or heteroaromatic positions [1].

Lipophilicity Basicity Fluorination

Trifluoroethyl-Pyrazole Motif: Structural Validation

The 1-(2,2,2-trifluoroethyl)-1H-pyrazole motif is structurally validated in multiple drug discovery programs beyond the specific diamine scaffold. Co-crystal structure 5VLR (RCSB PDB) reveals the binding mode of a trifluoroethyl-pyrazole-containing inhibitor in the ATP pocket of PI3Kδ, demonstrating that the -CH₂CF₃ group occupies a hydrophobic sub-pocket while the pyrazole core engages hinge-region residues [1]. Furthermore, patent US-8853207-B2 (Heterocyclic pyrazole compounds, method for preparing the same and use thereof) explicitly claims pyrazole derivatives bearing trifluoroethyl substitution for therapeutic applications, establishing industrial precedent for this substitution pattern . The existence of co-crystal data for a closely related motif reduces the uncertainty associated with scaffold selection and provides a structural hypothesis for binding-mode optimization.

X-ray Crystallography PI3Kδ Patent Validation

Application Scenarios for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine


Fragment-Based CDK2 Inhibitor Lead Generation

This compound serves as a validated starting scaffold for CDK2 inhibitor discovery programs requiring moderate initial potency (IC₅₀ = 487 nM) with a clean hERG selectivity profile (>22.8-fold window) [1]. The verified biochemical activity enables medicinal chemists to initiate SAR expansion at the C3 and C4 amine positions without the confounding factor of uncharacterized analog inactivity. The potency level is appropriate for fragment-to-lead or scaffold-hopping campaigns where subsequent optimization can improve upon the ~500 nM baseline [2].

Building Block for Fluorinated Kinase Inhibitor Libraries

The 2,2,2-trifluoroethyl substituent confers reduced pyrazole basicity and increased lipophilicity relative to methyl or phenyl analogs [3]. These physicochemical attributes support the construction of focused kinase inhibitor libraries intended to sample a distinct region of chemical space with enhanced passive permeability and potential metabolic stability. The diamine functionality at C3 and C4 provides two orthogonal synthetic handles for parallel library synthesis via amide coupling, reductive amination, or heterocycle formation [4].

Structure-Guided Optimization of PI3K Inhibitors

The co-crystal structure 5VLR provides a validated binding-mode hypothesis for the trifluoroethyl-pyrazole motif within the ATP pocket of PI3Kδ [5]. This structural data supports the use of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine as a core scaffold for designing PI3K isoform-selective inhibitors. The two amine groups offer opportunities to extend substituents into the affinity pocket and solvent-exposed region, guided by the available structural template.

Kinase Profiling & Selectivity Panel Expansion

Given the documented CDK2 activity and measured hERG counter-screen data, this compound is suitable for inclusion in kinase profiling panels to assess scaffold-specific selectivity across the kinome [1]. The availability of both biochemical IC₅₀ and hERG data from curated databases reduces the need for de novo counter-screening during early hit triage, accelerating the decision-making process for hit prioritization.

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